CP21R7

Catalog No.
S524276
CAS No.
125314-13-8
M.F
C19H15N3O2
M. Wt
317.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP21R7

CAS Number

125314-13-8

Product Name

CP21R7

IUPAC Name

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)

InChI Key

RGTAEYDIDMGJLX-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N

Solubility

Soluble in DMSO

Synonyms

CP21R7; CP21R7; CP21R7; CP21; CP-21; CP 21.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N

Description

The exact mass of the compound 3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione is 317.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Virology

Specific Scientific Field: Virology and Molecular Biology

Summary of the Application: CP21R7 has been identified as a potential therapeutic agent against coronaviruses . It has been found to modulate the assembly dynamics of nucleocapsid protein condensates, which are crucial for the life cycle of viruses .

Methods of Application or Experimental Procedures: Researchers developed a cell-based screening platform to explore small molecules modulating nucleocapsid condensation . They expressed seven human CoV (HCoV) nucleocapsid proteins in A549 cells and observed their behavior . They also used polyinosinic-polycytidylic acid (polyIC) to mimic viral replication intermediates and elicit innate immune responses .

Results or Outcomes: The study found that CP21R7 could regulate the assembly dynamics of nucleocapsid protein condensates . This suggests that it could potentially be used as a therapeutic agent against coronaviruses .

Application in Stem Cell Research

Specific Scientific Field: Stem Cell Research and Cell Biology

Summary of the Application: CP21R7 is used as an activator of stem cells prior to the induction of differentiation of stem cells to endothelial and smooth muscle cells .

Methods of Application or Experimental Procedures: CP21R7, a potent and selective inhibitor of GSK3β, is used with BMP4 to commit human pluripotent stem cells to a mesodermal fate .

Results or Outcomes: The use of CP21R7 has been shown to effectively differentiate stem cells into endothelial and smooth muscle cells .

Application in Cell Signaling

Specific Scientific Field: Cell Biology and Biochemistry

Summary of the Application: CP21R7 is a potent and selective inhibitor of GSK3β . GSK3β is a serine/threonine kinase that participates in a multitude of cellular processes, such as cell membrane-to-nucleus signaling, gene transcription, translation, cytoskeletal structuring, and cell cycle progression and survival .

Methods of Application or Experimental Procedures: CP21R7 is used in cell biology research to inhibit GSK3β, thereby modulating these cellular processes . The IC50 of CP21R7 against GSK3β is 1.8 nM .

Results or Outcomes: The use of CP21R7 has been shown to effectively inhibit GSK3β, thereby affecting various cellular processes .

Application in Wnt Signaling

Specific Scientific Field: Cell Biology and Developmental Biology

Summary of the Application: CP21R7 potently activates canonical Wnt signaling . Wnt signaling is a group of signal transduction pathways made of proteins that pass signals into a cell through cell surface receptors.

Methods of Application or Experimental Procedures: CP21R7 is used in cell biology research to activate Wnt signaling . It significantly increases total levels of intracellular β-catenin .

Results or Outcomes: The use of CP21R7 has been shown to effectively activate Wnt signaling, thereby affecting cell development and differentiation .

Application in Protein Kinase C (PKC) Inhibition

Specific Scientific Field: Biochemistry and Cell Biology

Summary of the Application: CP21R7 also shows inhibitory activity against PKCα, with an IC50 of 1900 nM . PKCα is a protein kinase involved in various cellular processes, including cell proliferation and differentiation .

Methods of Application or Experimental Procedures: CP21R7 is used in biochemical research to inhibit PKCα . The IC50 of CP21R7 against PKCα is 1900 nM .

Results or Outcomes: The use of CP21R7 has been shown to effectively inhibit PKCα, thereby affecting various cellular processes .

Application in Biomolecular Condensates

Specific Scientific Field: Cell Biology and Virology

Summary of the Application: CP21R7 has been found to regulate the assembly dynamics of biomolecular condensates . These condensates are membrane-less organelles formed by liquid-liquid phase separation of proteins or ribonucleic acids (RNAs) .

Methods of Application or Experimental Procedures: Researchers developed a cell-based screening platform to explore small molecules modulating nucleocapsid condensation . They expressed seven human CoV (HCoV) nucleocapsid proteins in A549 cells and observed their behavior .

Results or Outcomes: The study found that CP21R7 could regulate the assembly dynamics of biomolecular condensates . This suggests that it could potentially be used as a therapeutic agent against coronaviruses .

CP21R7, chemically known as 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a significant role in various cellular processes, including cell signaling, gene transcription, and cytoskeletal structuring. CP21R7's ability to inhibit GSK-3β has made it a valuable compound in both biochemical research and potential therapeutic applications for diseases such as cancer and neurodegenerative disorders .

  • Oxidation: CP21R7 can be oxidized to form corresponding oxides. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  • Substitution: It can undergo substitution reactions to introduce various functional groups, often involving halogens or nucleophiles under varying conditions .

Major Products

The major products from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxides, while reduction may produce derivatives with altered functional properties.

CP21R7 acts primarily by inhibiting GSK-3β, leading to the activation of canonical Wnt signaling pathways. This activation increases intracellular levels of β-catenin, which is crucial for various cellular processes such as proliferation, differentiation, and survival. Studies have shown that CP21R7 can enhance the differentiation of pluripotent stem cells into mesodermal lineage cells and vascular endothelial cells, indicating its potential in regenerative medicine .

The synthesis of CP21R7 typically involves a multi-step process:

  • Formation of the Pyrrole Ring: The initial step involves a condensation reaction between an amine and a diketone to form the pyrrole ring.
  • Substitution Reactions: The pyrrole undergoes substitution reactions to introduce functional groups such as indole and aminophenyl groups.
  • Cyclization: The final step involves cyclization of the substituted pyrrole to yield CP21R7 .

Industrial Production

In industrial settings, the synthesis follows similar routes but is optimized for larger-scale production. Techniques like recrystallization and chromatography are employed for purification to ensure high yield and purity.

CP21R7 has numerous applications across various fields:

  • Scientific Research: It serves as a tool compound for studying GSK-3β inhibition and its effects on cellular processes.
  • Biology: Researchers use it to investigate GSK-3β's role in signaling pathways and cellular differentiation.
  • Medicine: There is ongoing exploration of its therapeutic potential in treating conditions such as cancer, diabetes, and neurodegenerative diseases .

Research has demonstrated that CP21R7 interacts effectively with GSK-3β, promoting Wnt signaling pathways that are critical for cell growth and differentiation. Its selectivity for GSK-3β over other kinases makes it a valuable compound for studying related biological processes and developing new therapeutic strategies .

Several compounds share similarities with CP21R7 in terms of their mechanism of action as GSK-3β inhibitors:

Compound NameMechanism of ActionUnique Features
Lithium ChlorideNon-selective GSK-3β inhibitorWell-known mood stabilizer
TideglusibSelective GSK-3β inhibitorInvestigated for neurodegenerative diseases
CHIR99021Potent GSK-3β inhibitorCommonly used in stem cell research

Uniqueness of CP21R7

CP21R7 is distinguished by its high potency and selectivity for GSK-3β, with an IC50 value of 1.8 nM. This level of specificity makes it particularly useful in research settings where precise modulation of GSK-3β activity is required .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Exact Mass

317.1164

Appearance

Orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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